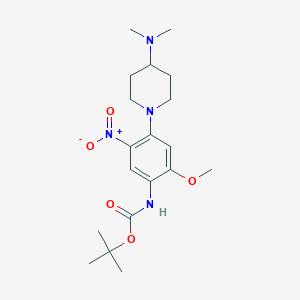
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound. The structure of this compound features a combination of various functional groups, including piperidine, pyrazole, and pyrrole, making it a unique and complex molecule. It is utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions, starting from readily available precursors. The steps may include:
Formation of Pyrazole Core: : Starting from an appropriate diketone or α,β-unsaturated ketone, condensation reactions with hydrazines to form the pyrazole ring.
Substitution of Ethyl Phenyl Group: : Introducing the 4-ethylphenyl group through electrophilic aromatic substitution.
Pyrrole Introduction: : Incorporating the pyrrole group via palladium-catalyzed cross-coupling reactions.
Piperidine Carboxamide Formation: : Converting the pyrazole derivative into the final piperidine-4-carboxamide through amidation reactions.
Industrial Production Methods
Industrial synthesis might involve continuous flow chemistry for improved yield and efficiency. Automated synthesizers and robotic systems can handle these complex multi-step reactions under controlled conditions, ensuring high purity and consistent quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions typically with strong oxidizing agents to form ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogenation or metal hydrides to reduce carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitution to modify aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or Grignard reagents for alkylation.
Major Products
Products from these reactions depend on the reagents used. For example, oxidation may yield carboxylic acids, while reduction might result in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: : Potential use as a pharmacophore in drug design.
Industry: : Utilized in materials science for creating specialized polymers and coatings.
Wirkmechanismus
The compound's mechanism of action varies with its application. In biological systems:
Molecular Targets: : Could target enzymes or receptors, modulating their activity.
Pathways Involved: : Interacts with cellular pathways, potentially affecting signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)propane
1-(4-ethylphenyl)-2-(1H-pyrrol-1-yl)acetate
Uniqueness
The combination of functional groups in 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide makes it unique
That’s the deep dive on this intriguing compound. Anything else you’d like to explore?
Eigenschaften
IUPAC Name |
1-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-16-5-7-18(8-6-16)27-21(25-11-3-4-12-25)19(15-24-27)22(29)26-13-9-17(10-14-26)20(23)28/h3-8,11-12,15,17H,2,9-10,13-14H2,1H3,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMLILSHXNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(CC3)C(=O)N)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![3,4,9-trimethyl-7-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2496782.png)


![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2496787.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2496792.png)
![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2496793.png)

